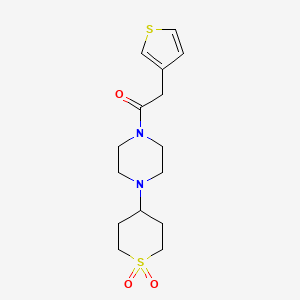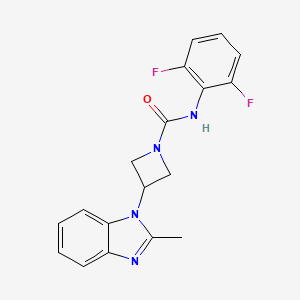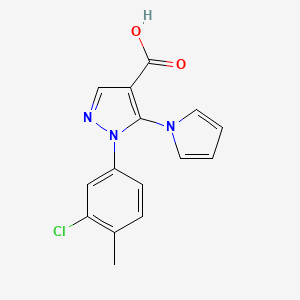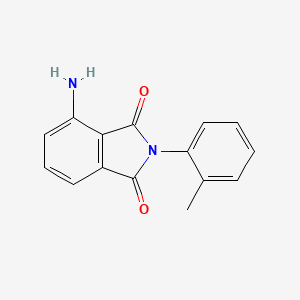![molecular formula C17H16N2O3S B2717033 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea CAS No. 2380044-32-4](/img/structure/B2717033.png)
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea is a complex organic compound that features a unique combination of furan, thiophene, and urea moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea typically involves the following steps:
Formation of the Furan-Thiophene Intermediate: The initial step involves the synthesis of a furan-thiophene intermediate. This can be achieved through a condensation reaction between furan-2-carbaldehyde and thiophene-2-carbaldehyde in the presence of a suitable catalyst.
Urea Formation: The intermediate is then reacted with 2-methoxyaniline to form the desired urea compound. This step often requires the use of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Bromine, chlorine
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structure.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation or cancer progression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[[4-(Furan-2-yl)phenyl]methyl]-3-(2-methoxyphenyl)urea
- 1-[[4-(Thiophen-2-yl)phenyl]methyl]-3-(2-methoxyphenyl)urea
Uniqueness
3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methoxyphenyl)urea is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-16-6-3-2-5-14(16)19-17(20)18-10-13-9-12(11-23-13)15-7-4-8-22-15/h2-9,11H,10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLZAOKCMINEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(4-chlorophenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2716950.png)
![N-tert-butyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2716951.png)



![2-(Piperidine-1-carbonyl)-4-{thieno[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B2716959.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2716963.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716965.png)

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2716968.png)
![8-cyclopropyl-4-((2-hydroxyethyl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2716970.png)

